7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a complex organic compound known for its role as an impurity in Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . This compound has a molecular formula of C22H22N6O3 and a molecular weight of 418.46 g/mol .
Preparation Methods
The synthesis of 7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione involves multiple steps. One common synthetic route includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . The reaction is typically carried out at 40°C for 4 hours . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reference standard in the study of DPP-4 inhibitors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with DPP-4, an enzyme involved in glucose metabolism. By inhibiting DPP-4, it helps increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This mechanism is crucial in the management of blood glucose levels in patients with type 2 diabetes.
Comparison with Similar Compounds
Similar compounds include:
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-purine-2,6-dione: Another impurity of Linagliptin with similar structural features.
®-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-purine-2,6-dione: A DPP-4 inhibitor under clinical development for type 2 diabetes.
The uniqueness of 7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione lies in its specific structural configuration and its role as an impurity in Linagliptin, which is not shared by the other similar compounds .
Properties
Molecular Formula |
C22H23N6O3+ |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C22H23N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11,18H,6,12-13H2,1-4H3/q+1 |
InChI Key |
CTXUEPBQHBQFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=[N+](C2C(=N1)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C)CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.